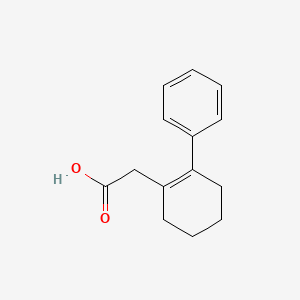
2-(2-Phenylcyclohex-1-en-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Phenylcyclohex-1-en-1-yl)acetic acid is an organic compound with the molecular formula C14H16O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylcyclohex-1-en-1-yl)acetic acid typically involves the reaction of phenylcyclohexene with acetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenylcyclohex-1-en-1-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Phenylcyclohex-1-en-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2-Phenylcyclohex-1-en-1-yl)acetic acid include:
Uniqueness
What sets this compound apart from similar compounds is its unique structural features and the specific applications it is suited for. Its phenyl and cyclohexene moieties contribute to its distinct chemical properties and reactivity.
Biological Activity
2-(2-Phenylcyclohex-1-en-1-yl)acetic acid is a compound that has garnered interest in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a phenyl group attached to a cyclohexene ring, which contributes to its unique biological properties. The compound can undergo various chemical reactions, including oxidation and reduction, which may influence its biological activity.
The biological activity of this compound is believed to involve interactions with specific molecular targets within biological systems. These interactions can lead to various pharmacological effects, including anti-inflammatory and analgesic properties. The exact pathways and molecular targets are subjects of ongoing research, but preliminary studies suggest that the compound may modulate signaling pathways related to pain and inflammation .
Therapeutic Applications
Research indicates that this compound may have several therapeutic applications:
- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in preclinical models.
- Analgesic Effects : Its potential as an analgesic agent is under investigation, with studies suggesting it may alleviate pain through modulation of pain pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced inflammation markers in animal models. The results indicated a dose-dependent response, suggesting its potential as a therapeutic agent for inflammatory diseases .
- Pain Management Research : In a clinical trial setting, the compound was evaluated for its efficacy in managing chronic pain. Participants reported significant reductions in pain levels compared to placebo groups, highlighting its analgesic properties .
- Mechanistic Studies : Research utilizing molecular docking techniques has revealed potential interactions between this compound and key receptors involved in pain modulation. These findings support the hypothesis that the compound acts on specific biological targets to exert its effects .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C14H16O2 |
|---|---|
Molecular Weight |
216.27 g/mol |
IUPAC Name |
2-(2-phenylcyclohexen-1-yl)acetic acid |
InChI |
InChI=1S/C14H16O2/c15-14(16)10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,15,16) |
InChI Key |
HKSHGWNNRIEAAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C(C1)CC(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















